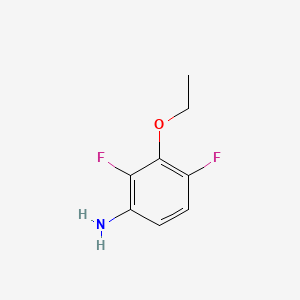

3-Ethoxy-2,4-difluoroaniline

Description

3-Ethoxy-2,4-difluoroaniline is an organic compound with the molecular formula C8H9F2NO It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an ethoxy group

Propriétés

IUPAC Name |

3-ethoxy-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBJINNDWHYYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302020 | |

| Record name | 3-Ethoxy-2,4-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-10-7 | |

| Record name | 3-Ethoxy-2,4-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,4-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,4-difluoroaniline typically involves the following steps:

Ethoxylation: The final step involves the ethoxylation of 2,4-difluoroaniline to introduce the ethoxy group at the 3-position.

Industrial Production Methods: Industrial production methods for 3-Ethoxy-2,4-difluoroaniline follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and phase transfer catalysts to improve yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethoxy-2,4-difluoroaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form different aniline derivatives.

Substitution: It undergoes nucleophilic aromatic substitution reactions due to the presence of fluorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium-carbon catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various aniline derivatives.

Substitution: Substituted aniline compounds with different functional groups.

Applications De Recherche Scientifique

Chemistry

3-Ethoxy-2,4-difluoroaniline serves as an important intermediate in organic synthesis. It is utilized to create various compounds with potential applications in pharmaceuticals and materials science. Its unique structure allows it to participate in diverse chemical reactions such as oxidation, reduction, and nucleophilic aromatic substitution .

Biology

Research indicates that 3-Ethoxy-2,4-difluoroaniline exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies show efficacy against antibiotic-resistant strains of bacteria like Pseudomonas aeruginosa, suggesting potential for therapeutic use .

- Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate for synthesizing drugs with enhanced efficacy .

Industry

In industrial applications, 3-Ethoxy-2,4-difluoroaniline is considered for use in agrochemicals aimed at pest control and crop protection due to its chemical properties that may target specific biological pathways in pests .

Data Tables

Case Studies

- Antimicrobial Study : A research study evaluated the antimicrobial properties of 3-Ethoxy-2,4-difluoroaniline against antibiotic-resistant bacterial strains. The results demonstrated significant antibacterial activity at certain concentrations, indicating its potential as a therapeutic agent .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to understand how structural variations in compounds similar to 3-Ethoxy-2,4-difluoroaniline influence their biological interactions and toxicity profiles .

Mécanisme D'action

The mechanism of action of 3-Ethoxy-2,4-difluoroaniline involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine substituents influence its reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

2,4-Difluoroaniline: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

3-Ethoxy-4-fluoroaniline: Has only one fluorine atom, resulting in different chemical properties.

3-Ethoxy-2,6-difluoroaniline: The position of fluorine atoms affects its reactivity and applications.

Uniqueness: 3-Ethoxy-2,4-difluoroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .

Activité Biologique

3-Ethoxy-2,4-difluoroaniline (C8H9F2NO) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, detailing its mechanisms of action, toxicological profiles, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H9F2NO

- Molecular Weight : 173.16 g/mol

- SMILES Notation : CCOC1=C(C(=C(C=C1)N)F)F

The presence of the ethoxy group and difluoro substituents significantly influences the compound's reactivity and interaction with biological systems.

3-Ethoxy-2,4-difluoroaniline is believed to interact with specific molecular targets within biological systems. The ethoxy and fluorine substituents enhance its ability to form stable complexes with enzymes and receptors, potentially influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, altering their activity.

- Receptor Interaction : It could modulate receptor activity, impacting signal transduction pathways.

Toxicological Profile

The toxicological data for 3-Ethoxy-2,4-difluoroaniline indicates several safety concerns:

| Toxicity Parameter | Classification | Effects |

|---|---|---|

| Acute Toxicity | Harmful if swallowed | Causes irritation to skin and eyes |

| Skin Irritation | Causes skin irritation | May cause redness and discomfort |

| Eye Irritation | Causes serious eye irritation | May result in redness and watering |

| Respiratory Irritation | May cause respiratory irritation | Coughing or wheezing may occur |

The compound is classified under various regulatory frameworks as a hazardous substance due to its potential health effects upon exposure .

Biological Activity Studies

Research into the biological activity of 3-Ethoxy-2,4-difluoroaniline has revealed its potential applications in pharmacology:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. Its structural features might facilitate specific interactions with microbial enzymes or receptors.

- Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate in drug development, particularly for synthesizing compounds with enhanced therapeutic efficacy.

- Agrochemical Potential : Given its chemical structure, 3-Ethoxy-2,4-difluoroaniline could be utilized in developing agrochemicals, targeting pests or diseases affecting crops .

Case Studies

Several studies have been conducted to assess the biological activity of 3-Ethoxy-2,4-difluoroaniline:

- Study on Antimicrobial Properties : A study investigated the efficacy of 3-Ethoxy-2,4-difluoroaniline against antibiotic-resistant strains of Pseudomonas aeruginosa. Results indicated significant inhibitory effects at certain concentrations, suggesting potential for therapeutic applications .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the toxicity and biological activity of similar compounds. These models help in understanding how structural variations influence biological interactions .

Q & A

Q. What are the recommended laboratory methods for synthesizing 3-Ethoxy-2,4-difluoroaniline?

The synthesis typically involves nucleophilic aromatic substitution. A common approach is reacting 2,4-difluoroaniline with ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate) under reflux in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C. Reaction progress is monitored via TLC or HPLC, and purification is achieved through column chromatography or recrystallization. Alternative routes include using ethoxy precursors under catalytic conditions .

Q. Which analytical techniques are most effective for characterizing 3-Ethoxy-2,4-difluoroaniline?

- NMR Spectroscopy : ¹H and ¹⁹F NMR are critical. Fluorine atoms induce splitting patterns; for example, the ethoxy group’s protons may show coupling with adjacent fluorine atoms. ¹H NMR in acidic D₂O can resolve spin sub-ensembles (e.g., as demonstrated for structurally similar bromo-difluoroanilines) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (173.16 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹).

- Elemental Analysis : Validates purity (>97%) and stoichiometry .

Q. What safety protocols are essential when handling 3-Ethoxy-2,4-difluoroaniline?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation (UN2810 hazard classification).

- First Aid : In case of skin contact, wash with water; consult a physician if ingested. The compound is toxic (H311, H302, H332) and may cause eye/skin irritation (H315, H319) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for synthesizing derivatives of 3-Ethoxy-2,4-difluoroaniline?

Systematically vary parameters such as:

- Catalysts : Compare palladium, copper, or base catalysts.

- Solvents : Test polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents.

- Temperature : Optimize reflux vs. microwave-assisted conditions.

Use kinetic studies (e.g., in situ IR monitoring) or computational modeling (DFT) to identify rate-limiting steps. For example, lithiation of N-BOC-protected derivatives with diethyl oxalate may require precise temperature control to avoid byproducts .

Q. What strategies minimize dehalogenation side reactions during functionalization of 3-Ethoxy-2,4-difluoroaniline?

- Protecting Groups : Introduce Boc (tert-butoxycarbonyl) to shield the amine during halogenation .

- Low-Temperature Reactions : Perform lithiation below -78°C to prevent fluorine displacement.

- Catalyst Screening : Use Pd/Cu systems that favor C-N coupling over C-F cleavage.

Monitor reactions with ¹⁹F NMR to detect early-stage dehalogenation .

Q. How do the electronic effects of ethoxy and fluorine substituents influence reactivity in electrophilic substitution?

The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, activating the ring toward electrophiles. In contrast, fluorine is electron-withdrawing via inductive effects, directing electrophiles to meta/para positions. Computational studies (Hammett parameters or DFT) can quantify these effects. For example, in Fischer indole synthesis, the ethoxy group enhances nucleophilicity at specific positions, while fluorine directs regioselectivity .

Q. What advanced methods enable the synthesis of heterocyclic derivatives from 3-Ethoxy-2,4-difluoroaniline?

- Fischer Indole Synthesis : React with ketones under acidic conditions to form indole derivatives.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl groups.

- Cyclization : Use ethyl bromopyruvate to form indolecarboxylates, as demonstrated for similar difluoroanilines .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in NMR spectral data for 3-Ethoxy-2,4-difluoroaniline derivatives?

Q. What computational tools are effective for predicting the reactivity of 3-Ethoxy-2,4-difluoroaniline in novel reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Hammett Plots : Corrogate substituent effects with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.